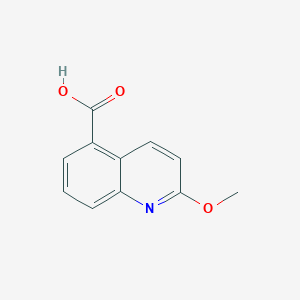

2-Methoxyquinoline-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H9NO3 |

|---|---|

Molecular Weight |

203.19 g/mol |

IUPAC Name |

2-methoxyquinoline-5-carboxylic acid |

InChI |

InChI=1S/C11H9NO3/c1-15-10-6-5-7-8(11(13)14)3-2-4-9(7)12-10/h2-6H,1H3,(H,13,14) |

InChI Key |

WXARASNDKSFDTN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC2=CC=CC(=C2C=C1)C(=O)O |

Origin of Product |

United States |

The Significance of Quinoline Carboxylic Acid Scaffolds in Synthetic Chemistry

Quinoline (B57606) and its derivatives are fundamental heterocyclic aromatic compounds, with the quinoline carboxylic acid moiety being a particularly privileged scaffold in the realm of organic and medicinal chemistry. This structural motif is a key component in a vast array of biologically active molecules. The versatility of the quinoline ring system, combined with the reactive potential of the carboxylic acid group, allows for the creation of diverse molecular architectures with a wide spectrum of pharmacological activities.

Historically, the quinoline scaffold is most famously associated with antimalarial drugs like quinine (B1679958) and chloroquine. chemicalbook.com In contemporary research, functionalized quinoline carboxylic acids are investigated for a multitude of therapeutic applications, including but not limited to, anticancer, antibacterial, anti-inflammatory, and antiviral agents. bldpharm.com The planar nature of the quinoline ring allows it to intercalate with DNA, a mechanism exploited in the design of certain anticancer drugs. Furthermore, the carboxylic acid group can act as a crucial binding moiety to target enzymes and receptors, enhancing the pharmacological profile of the molecule. The development of fluoroquinolone antibiotics, such as ciprofloxacin, which feature a quinoline carboxylic acid core, revolutionized the treatment of bacterial infections. google.com

Historical Context of Quinoline Discovery and Initial Investigations

The journey of quinoline (B57606) chemistry began in 1834 when Friedlieb Ferdinand Runge first isolated quinoline from coal tar. google.comorgsyn.org Shortly after, in 1842, Charles Gerhardt obtained quinoline through the distillation of quinine (B1679958) with a strong base. jk-sci.com These initial discoveries laid the groundwork for what would become a rich and diverse field of heterocyclic chemistry.

The late 19th century saw the development of several named reactions for the synthesis of the quinoline core, which are still in use today. These include the Skraup synthesis (1880), the Doebner-von Miller reaction (1881), and the Friedländer synthesis (1882), among others. orgsyn.org These synthetic advancements were pivotal, as they allowed for the systematic preparation of a wide variety of quinoline derivatives, enabling chemists to explore the structure-activity relationships of this important class of compounds. The initial investigations into quinoline and its derivatives were largely driven by the desire to understand the structure of natural products like quinine and to synthesize new compounds with potential therapeutic value.

Overview of Research Domains for Quinoline Carboxylic Acid Analogues

Classical Synthetic Approaches for Quinoline Carboxylic Acids

The foundational methods for quinoline synthesis, many of which date back to the late 19th century, remain relevant in contemporary organic synthesis. These classical reactions, often named after their discoverers, provide robust pathways to the quinoline core, which can be further functionalized.

Skraup and Doebner-Von Miller Modifications

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a fundamental method for preparing quinolines. wikipedia.org The archetypal reaction involves heating an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org A variation of this is the Doebner-von Miller reaction, which utilizes α,β-unsaturated aldehydes or ketones to react with anilines under acidic conditions, leading to the formation of substituted quinolines. wikipedia.orgnih.gov This reaction is also known as the Skraup-Doebner-Von Miller quinoline synthesis. wikipedia.org

The general mechanism of the Doebner-Miller reaction involves the initial formation of an α,β-unsaturated carbonyl compound in situ, followed by a Michael-type addition of the aniline. Subsequent cyclization and dehydration, and finally oxidation, yield the quinoline ring system. wikipedia.org While these methods are powerful for accessing a wide range of quinolines, their application to the synthesis of specific isomers like this compound requires careful selection of substituted starting materials. For instance, the use of a appropriately substituted aniline, such as 3-amino-4-methoxybenzoic acid, could theoretically lead to the desired substitution pattern, although the harsh, strongly acidic and oxidative conditions of the Skraup and Doebner-von Miller reactions can be incompatible with certain functional groups, potentially leading to low yields or undesired side reactions. nih.gov

Pfitzinger Reaction Pathways

The Pfitzinger reaction, discovered by Wilhelm Pfitzinger in 1886, is a highly versatile and widely used method for the synthesis of quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base. wikipedia.orgresearchgate.net

The mechanism of the Pfitzinger reaction begins with the base-catalyzed hydrolysis of the amide bond in isatin to form an intermediate keto-acid. wikipedia.org This is followed by condensation with the carbonyl compound to form an imine, which then tautomerizes to an enamine. The enamine subsequently undergoes an intramolecular cyclization and dehydration to afford the final quinoline-4-carboxylic acid. wikipedia.orgijsr.net

The Pfitzinger reaction is particularly well-suited for the synthesis of substituted quinoline carboxylic acids, as the final substitution pattern is determined by the choice of the substituted isatin and the carbonyl compound. researchgate.net To synthesize a derivative such as this compound, one would theoretically start with an appropriately substituted isatin, though the direct synthesis of the target molecule via this route is not explicitly detailed in the provided search results. However, the synthesis of various quinoline-4-carboxylic acid derivatives using this method is well-documented. ui.ac.idjocpr.comasianpubs.org

A key advantage of the Pfitzinger reaction is its applicability to a wide range of ketones, leading to diverse substitution patterns on the resulting quinoline ring. jocpr.com

Vilsmeier–Haack Cyclization Methods

The Vilsmeier-Haack reaction is a powerful tool in organic synthesis, primarily used for the formylation of electron-rich aromatic and heterocyclic compounds. ijpcbs.comchemijournal.com The reaction employs a Vilsmeier reagent, typically generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). ijpcbs.com In the context of quinoline synthesis, the Vilsmeier-Haack reaction can be utilized for the cyclization of N-arylacetamides to produce 2-chloro-3-formylquinolines. researchgate.net

This cyclization is particularly effective for N-arylacetamides bearing electron-donating groups. The resulting 2-chloro-3-formylquinolines are versatile intermediates that can be further modified. researchgate.net For example, the chloro group at the 2-position can be substituted by various nucleophiles, and the formyl group at the 3-position can be transformed into other functional groups, including a carboxylic acid. One publication notes the synthesis of 7-chloro-2-methoxyquinoline-3-carbaldehyde, indicating the compatibility of a methoxy (B1213986) group with the reaction conditions. rsc.org While a direct synthesis of this compound via a one-step Vilsmeier-Haack cyclization is not explicitly described, the methodology provides a viable route to highly functionalized quinoline precursors.

Modern and Advanced Synthetic Transformations

In recent years, significant efforts have been directed towards the development of more efficient, environmentally friendly, and versatile methods for the synthesis of quinoline carboxylic acids. These modern approaches often offer advantages such as shorter reaction times, higher yields, and the ability to introduce a wider range of functional groups.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. The synthesis of quinoline carboxylic acids has greatly benefited from this technology, particularly in the context of classical reactions like the Pfitzinger and Doebner syntheses. researchgate.net

Microwave irradiation has been successfully employed for the rapid and efficient synthesis of quinoline-4-carboxylic acids via the Pfitzinger reaction. researchgate.netresearchgate.net For instance, the reaction of isatins with ketones or sodium pyruvate (B1213749) under microwave irradiation in the presence of a base can significantly reduce reaction times and improve yields. researchgate.net One report describes the microwave-assisted preparation of quinoline-4-carboxylic acids by reacting isatins with acyclic and cyclic ketones in a basic medium. researchgate.net

The following table summarizes representative examples of microwave-assisted synthesis of quinoline-4-carboxylic acid derivatives:

| Starting Isatin | Carbonyl Compound | Product | Reaction Time (min) | Yield (%) | Reference |

| Isatin | Acetone | 2-Methylquinoline-4-carboxylic acid | 10 | 85 | researchgate.net |

| 5-Chloroisatin | Cyclohexanone | 8-Chloro-1,2,3,4-tetrahydroacridine-9-carboxylic acid | 12 | 92 | researchgate.net |

| Isatin | Sodium Pyruvate | Quinoline-2,4-dicarboxylic acid | 5 | 90 | researchgate.net |

These examples highlight the significant rate enhancements and high yields achievable with microwave-assisted protocols, making it an attractive alternative to conventional heating for the synthesis of quinoline carboxylic acids.

Transition Metal-Catalyzed Coupling Reactions for Arylated Quinoline Carboxylic Acids

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, have revolutionized the synthesis of biaryl and vinyl-substituted aromatic compounds. nih.govorganic-chemistry.org These methodologies have been successfully applied to the functionalization of the quinoline core, enabling the synthesis of arylated quinoline carboxylic acids, which are of significant interest in medicinal chemistry. nih.govresearchgate.net

The Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an organoboron compound with a halide or triflate, is a powerful tool for C-C bond formation. nih.govnih.gov This reaction has been employed for the direct synthesis of nitrogen-containing heteroaromatic biaryls, including quinolines, from heterocyclic carboxylic acids and arylboronic acids via a decarbonylative coupling. nih.gov More commonly, bromo-substituted quinolines or quinoline carboxylic acids are coupled with arylboronic acids to introduce aryl groups at specific positions on the quinoline ring. researchgate.net

The Heck reaction, another palladium-catalyzed process, facilitates the coupling of aryl or vinyl halides with alkenes. organic-chemistry.orgorganic-chemistry.org This reaction can be used to introduce vinyl or styryl substituents onto the quinoline ring system.

Below is a table showcasing examples of transition metal-catalyzed synthesis of arylated quinoline derivatives:

| Quinoline Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield (%) | Reference |

| 6-Bromo-1,2,3,4-tetrahydroquinoline | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 6-Phenyl-1,2,3,4-tetrahydroquinoline | 82 | researchgate.net |

| 5-Bromo-8-methoxyquinoline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 8-Methoxy-5-(4-methoxyphenyl)quinoline | 75 | researchgate.net |

| 3-Bromoquinoline | Phenylboronic acid | Pd(OAc)₂, PPh₃, K₂CO₃ | 3-Phenylquinoline | 90 | nih.gov |

The use of transition metal-catalyzed cross-coupling reactions provides a modular and efficient approach to a wide array of arylated quinoline carboxylic acids and their derivatives, allowing for the systematic exploration of structure-activity relationships in drug discovery programs. nih.govnih.govresearchgate.net

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact. slideshare.net While specific green synthesis protocols for this compound are not extensively documented, the principles can be applied based on established green methods for quinoline synthesis in general. These methods focus on reducing waste, avoiding hazardous solvents, and utilizing energy-efficient processes. researchgate.net

A significant advancement in green chemistry is the reduction or elimination of volatile organic solvents. Many classical quinoline syntheses, such as the Friedländer reaction, have been adapted to run under solvent-free conditions, often with thermal or microwave assistance. rsc.org These reactions can be promoted by catalysts like bismuth(III) chloride (BiCl₃) or caesium iodide, offering advantages such as cleaner reactions, simpler work-up procedures, and shorter reaction times.

Alternatively, water is championed as a green solvent for organic synthesis. rsc.org The Pfitzinger reaction, a method for producing quinoline-4-carboxylic acids from isatin and carbonyl compounds, has been successfully performed in aqueous solutions of potassium hydroxide (B78521) or sodium hydroxide. researchgate.net Similarly, the Doebner reaction, which yields quinoline-4-carboxylic acids, can be catalyzed by ytterbium perfluorooctanoate in water. prepchem.com Employing aqueous media not only reduces environmental harm but can also enhance reaction rates and selectivity due to hydrophobic effects. rsc.org

Table 1: Examples of Green Solvents in Quinoline Synthesis

| Reaction Type | Catalyst | Solvent | Key Advantage |

|---|---|---|---|

| Friedländer Annulation | Bismuth(III) Chloride | Solvent-Free | High yields, clean reaction |

| Pfitzinger Reaction | KOH / NaOH | Water | Avoids organic solvents |

| Doebner Reaction | Ytterbium Perfluorooctanoate | Water | Environmentally benign, short reaction time |

| Multicomponent Synthesis | p-Toluene Sulfonic Acid | Water | Good to excellent yields |

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.gov Addition reactions, for instance, are considered highly atom-economical as they incorporate all reactant atoms into the final product. researchgate.net In contrast, substitution and elimination reactions generate byproducts, thus lowering their atom economy.

The Environmental Factor (E-Factor) is another metric used to quantify the environmental impact of a chemical process, defined as the total mass of waste generated per mass of product. googleapis.com Classical quinoline syntheses like the Skraup and Doebner-von Miller reactions often use strong acids and oxidizing agents, which can lead to significant waste and a high E-Factor. googleapis.com

Modern approaches aim to improve these metrics. For example, catalytic, one-pot procedures for quinoline synthesis are designed to be more atom-economical by minimizing the use of stoichiometric reagents and reducing the number of isolation and purification steps. wikipedia.org

Table 2: Comparison of Green Metrics for Reaction Types

| Metric | Definition | Goal in Green Synthesis |

|---|---|---|

| Atom Economy (%) | (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 | Maximize (approaching 100%) |

| E-Factor | (Total Mass of Waste / Mass of Product) | Minimize (approaching 0) |

The development of recyclable catalysts is a cornerstone of sustainable synthesis, as it reduces costs and waste. rsc.org In the context of quinoline synthesis, particularly the Friedländer reaction, various heterogeneous and recyclable catalytic systems have been explored. googleapis.com These include nanocatalysts, such as magnetite nanoparticle-supported acidic ionic liquids, which can be easily separated from the reaction mixture using an external magnet and reused multiple times without a significant loss of activity. google.com

Palladium catalysts supported on materials like polyethylene (B3416737) glycol (PEG) have also been used for modified Friedländer syntheses, allowing the catalytic system to be recovered and reused for several cycles. researchgate.net Soluble polymeric supports, such as polyisobutylene, can anchor sulfonic acid catalysts, which can be employed in non-volatile, recyclable polymeric solvents, further enhancing the green credentials of the process. nih.gov

Synthesis of Functionalized this compound Derivatives

The synthesis of a specifically substituted molecule like this compound requires a carefully planned strategy that controls the regiochemistry of functionalization.

Several classical named reactions are employed for the synthesis of quinoline carboxylic acids. However, many of these methods, such as the Pfitzinger and Doebner reactions, typically yield quinoline-4-carboxylic acid derivatives. wikipedia.orgchemicalbook.compharmaguideline.com

Pfitzinger Reaction: This reaction involves the condensation of isatin with a carbonyl compound in the presence of a base to produce substituted quinoline-4-carboxylic acids. biosynth.com

Doebner Reaction: This is a three-component reaction between an aniline, an aldehyde, and pyruvic acid, which also forms quinoline-4-carboxylic acids. nih.gov

To synthesize a quinoline with a carboxylic acid at the 5-position, the substitution pattern of the starting aniline precursor is critical. A plausible and effective strategy is the Skraup synthesis , which involves reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent. google.comgoogle.com By using 3-aminobenzoic acid as the aniline component, the cyclization is directed to form the quinoline ring system while retaining the carboxylic acid group at the 5-position, yielding quinoline-5-carboxylic acid .

From this intermediate, further functionalization is required to introduce the 2-methoxy group. A common route involves the synthesis of a 2-hydroxyquinoline (B72897) (quinolone) intermediate, which can then be methylated. The compound 2-hydroxyquinoline-5-carboxylic acid is a known intermediate that can serve this purpose. mdpi.com The final step would be the O-methylation of the 2-hydroxy group, for instance, using methyl iodide or dimethyl sulfate, to yield the target molecule, this compound. researchgate.net

Achieving the desired 2,5-disubstitution pattern on the quinoline ring is a challenge of regioselectivity. The strategy outlined above controls this selectivity through the choice of starting materials and the inherent reactivity of the quinoline system.

C5-Carboxy Group Selectivity: The regioselective placement of the carboxylic acid at the C5 position is predetermined by starting the Skraup synthesis with 3-aminobenzoic acid. google.com The cyclization occurs in a way that the benzene (B151609) ring of the resulting quinoline is derived from the aniline precursor, thus fixing the position of the carboxyl group.

C2-Methoxy Group Selectivity: The introduction of the methoxy group at the C2 position is achieved via a 2-hydroxyquinoline intermediate. The 2-position of the quinoline ring is electronically distinct and susceptible to nucleophilic substitution, often via an initial halogenation (e.g., conversion to 2-chloroquinoline) followed by reaction with sodium methoxide. nih.gov Alternatively, direct methylation of the tautomeric 2-quinolone form is a viable pathway. researchgate.net

While direct C-H functionalization is a modern and atom-economical approach, regioselective carboxylation of an unsubstituted quinoline at the C5 position remains a significant challenge. Most reported C5-functionalization methods are directed by a coordinating group at the C8-position and are often limited to reactions like halogenation, amination, or alkylation. rsc.org Therefore, building the molecule from a pre-functionalized precursor like 3-aminobenzoic acid represents a more established and reliable regioselective strategy.

Derivatization at the Carboxylic Acid Group

The carboxylic acid moiety is a primary site for chemical modification, enabling the synthesis of a wide array of functional derivatives such as esters and amides, or its removal through decarboxylation.

The conversion of the carboxylic acid group of this compound into esters and amides is a fundamental transformation for modifying its solubility, steric profile, and biological interactions.

Esterification: Esters are commonly synthesized by reacting the carboxylic acid with an alcohol under acidic conditions, a process known as Fischer-Speier esterification. wikipedia.orgnih.govpolimi.it The reaction is an equilibrium process, typically driven to completion by using the alcohol as a solvent or by removing the water formed during the reaction. nih.govpolimi.it For substrates that are sensitive to strong acids, alternative methods such as reaction with alkyl halides or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be employed. nih.gov For instance, the esterification of the structurally similar 6-methoxyquinoline-4-carboxylic acid to its methyl ester has been successfully achieved, indicating the applicability of these methods. researchgate.net

Amidation: Amide bond formation is a critical reaction in medicinal chemistry. Direct amidation can be achieved by heating the carboxylic acid with an amine, but this often requires high temperatures. rsc.org More commonly, coupling agents are used to activate the carboxylic acid. A wide variety of reagents, including carbodiimides (e.g., DCC, EDC), boronic acid derivatives, and phosphonium (B103445) or uronium salts (e.g., BOP, HBTU), facilitate amide synthesis under mild conditions. researchgate.net Catalytic methods using agents like zirconium tetrachloride or niobium(V) oxide have also been developed for the direct coupling of carboxylic acids and amines.

| Transformation | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Esterification | Alcohol (e.g., ROH), Acid Catalyst (e.g., H₂SO₄), Heat | Ester (R-COOR') | polimi.it |

| Esterification | Alkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Ester (R-COOR') | nih.gov |

| Amidation | Amine (R'NH₂), Coupling Agent (e.g., DCC, EDC) | Amide (R-CONHR') | researchgate.net |

| Amidation | Amine (R'NH₂), Boronic Acid Catalyst | Amide (R-CONHR') | |

| Amidation | Amine (R'NH₂), Nb₂O₅ Catalyst, Heat | Amide (R-CONHR') |

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be a challenging reaction for aromatic carboxylic acids unless the ring is sufficiently activated. Several methods have been developed to facilitate this transformation. For quinoline-4-carboxylic acids, pyrolysis with calcium oxide has been shown to effectively remove the carboxylic acid group.

Modern synthetic methods offer milder conditions. For instance, copper-catalyzed protodecarboxylation in the presence of 1,10-phenanthroline (B135089) can convert various aromatic carboxylic acids to their corresponding dearomatized products under microwave irradiation. Another approach involves using an organic acid catalyst in a high-boiling aprotic polar solvent like N,N-dimethylformamide (DMF). For aromatic acids bearing hydroxyl groups, bimetallic nanoparticle catalysts have been used to achieve selective decarboxylation. The mechanism often involves the formation of an organometallic intermediate or the stabilization of a carbanion intermediate following CO₂ loss, which is then protonated by a proton source in the reaction medium.

| Method | Reagents and Conditions | Key Features | Reference |

|---|---|---|---|

| Pyrolysis | Calcium Oxide (CaO), High Temperature | Classic method, harsh conditions. | |

| Catalytic Protodecarboxylation | Copper(I) oxide, 1,10-Phenanthroline, Microwave | Rapid reaction times for many benzoates. | |

| Acid-Catalyzed | Organic Acid (e.g., Acetic Acid), DMF, 85-150 °C | Metal-free conditions suitable for heterocyclic acids. | |

| Bimetallic Catalysis | Fe₂₅Ru₇₅@SILP+IL-NEt₂, H₂, 200 °C | Effective for substituted benzoic acids. |

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline Core

The quinoline ring system can undergo both electrophilic and nucleophilic substitution, with the position of attack being heavily influenced by the existing substituents. In this compound, the methoxy group at C2 is an activating, ortho-para directing group, while the carboxylic acid at C5 is a deactivating, meta-directing group. The quinoline nitrogen itself deactivates the pyridine (B92270) ring (positions 2, 3, 4) towards electrophilic attack and activates it towards nucleophilic attack.

Electrophilic Substitution: In quinoline, electrophilic substitution preferentially occurs on the benzene ring at positions 5 and 8. For the title compound, position 5 is already occupied. The carboxylic acid group at C5 deactivates the benzene ring, making further electrophilic substitution on this ring (at C6, C7, C8) difficult. The methoxy group at C2 activates the pyridine ring, but this ring is inherently electron-deficient due to the nitrogen atom. Therefore, forcing conditions would likely be required for reactions like nitration or halogenation, with substitution potentially occurring at the C8 position of the benzene ring or possibly the C3 position of the pyridine ring.

Nucleophilic Substitution: The pyridine ring of quinoline is susceptible to nucleophilic attack, particularly at positions 2 and 4. The presence of the methoxy group at C2 makes it a potential, albeit poor, leaving group for a nucleophilic aromatic substitution (SNAr) reaction. Strong nucleophiles could potentially displace the methoxy group. Catalyst-free nucleophilic substitution of hydrogen at the C2 position of quinolines has also been reported with certain nucleophiles.

Oxidation and Reduction Chemistry

Oxidation: The quinoline ring is generally resistant to oxidation. However, the methoxy group could be susceptible to oxidative cleavage under certain conditions. Strong oxidizing agents might lead to the degradation of the entire ring system. It is also possible to oxidize the nitrogen atom of the quinoline ring to form the corresponding N-oxide using reagents like peroxy acids.

Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives. Catalytic hydrogenation (e.g., using H₂/Pd) or chemical reducing agents can be employed. Typically, the pyridine ring is reduced preferentially over the benzene ring. Thus, reduction of this compound would be expected to yield 2-methoxy-1,2,3,4-tetrahydroquinoline-5-carboxylic acid. The carboxylic acid group is generally stable to these conditions but can be reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄). researchgate.net

| Reaction Type | Reagents | Expected Product | Reference |

|---|---|---|---|

| Reduction of Quinoline Ring | H₂, Pd/C or NaBH₄ in acidic media | 2-Methoxy-1,2,3,4-tetrahydroquinoline-5-carboxylic acid | |

| Reduction of Carboxylic Acid | Lithium Aluminum Hydride (LiAlH₄) | (2-Methoxyquinolin-5-yl)methanol | researchgate.net |

| Oxidation of Quinoline Nitrogen | m-Chloroperoxybenzoic acid (mCPBA) | This compound 1-oxide |

Cyclization and Heterocycle Fusion Reactions

The carboxylic acid group at the C5 position is a versatile handle for constructing fused heterocyclic systems. By converting the carboxylic acid to a more reactive derivative (such as an acyl chloride or ester), it can participate in intramolecular or intermolecular cyclization reactions. For example, reaction with a bifunctional reagent containing both a nucleophilic and an electrophilic center can lead to the formation of a new ring fused to the quinoline core.

Studies on other quinoline carboxylic acids have demonstrated the feasibility of these approaches. For instance, 8-aminoquinoline-7-carboxylic acid derivatives can undergo lactamization to form fused tricyclic systems. Similarly, reactions involving nucleophilic substitution followed by cyclization are common strategies to build fused thiazepine or diazepine (B8756704) rings onto the quinoline framework. These precedents suggest that this compound could serve as a valuable precursor for the synthesis of novel polycyclic heteroaromatic compounds.

Complexation Chemistry with Metal Ions

Quinoline and its derivatives are well-known for their ability to coordinate with metal ions. The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it a good Lewis base and a coordination site for metal ions. The presence of the carboxylic acid group at the 5-position provides a second potential binding site through the carboxylate oxygen atoms.

This arrangement allows this compound to act as a bidentate chelating ligand, forming stable five- or six-membered rings with a central metal ion. The coordination can occur between the quinoline nitrogen and one of the carboxylate oxygens. Such chelation enhances the stability of the resulting metal complexes compared to coordination with monodentate ligands. Numerous studies have reported the synthesis and characterization of metal complexes with various quinoline carboxylic acid ligands, demonstrating diverse coordination modes and resulting in the formation of coordination polymers. The specific geometry and properties of the complex would depend on the nature of the metal ion, the solvent, and the reaction conditions.

Spectroscopic Characterization and Advanced Structural Elucidation of 2 Methoxyquinoline 5 Carboxylic Acid and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-proton framework of organic compounds. Through one- and two-dimensional experiments, a complete and unambiguous assignment of atomic connectivity can be achieved.

¹H NMR and ¹³C NMR Analysis for Proton and Carbon Frameworks

The ¹H NMR spectrum of 2-Methoxyquinoline-5-carboxylic acid is characterized by distinct signals corresponding to the aromatic protons of the quinoline (B57606) ring, the methoxy (B1213986) group protons, and the acidic proton of the carboxyl group. The carboxylic acid proton is typically the most deshielded, appearing as a broad singlet far downfield, often in the 10-12 ppm region, due to hydrogen bonding and the electronegativity of the adjacent oxygen atoms. The protons on the quinoline ring will appear in the aromatic region (typically 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns determined by their position relative to the nitrogen atom and the electron-donating methoxy and electron-withdrawing carboxylic acid substituents. The methoxy group protons will present as a sharp singlet, typically around 4.0 ppm.

In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is highly deshielded, with a characteristic chemical shift in the range of 165-185 ppm. The carbons of the quinoline ring appear between approximately 100 and 160 ppm, with the carbon atom directly attached to the methoxy group (C2) showing a significant downfield shift. The methoxy carbon itself typically resonates around 55-60 ppm.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| COOH | 11.0 - 12.0 | 165 - 185 | Broad singlet in ¹H NMR; deshielded carbon. |

| OCH₃ | ~4.0 | ~56 | Sharp singlet in ¹H NMR. |

| C2 | - | ~160 | Attached to electronegative O and N atoms. |

| Aromatic CH | 7.0 - 9.0 | 100 - 150 | Complex splitting patterns based on J-coupling. |

| Quaternary C | - | 120 - 150 | Includes bridgehead carbons and C5. |

Two-Dimensional NMR Techniques for Connectivity Assignments

To definitively assign the signals from the ¹H and ¹³C NMR spectra, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would establish the connectivity between adjacent protons on the quinoline rings, helping to trace the sequence of protons around the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). This allows for the unambiguous assignment of each protonated carbon in the quinoline ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for mapping longer-range connectivity, showing correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). This technique is invaluable for identifying quaternary (non-protonated) carbons and piecing together different fragments of the molecule. For instance, an HMBC spectrum would show a correlation from the methoxy protons (~4.0 ppm) to the C2 carbon (~160 ppm), confirming the position of the methoxy group. It would also show correlations from aromatic protons to the carboxylic acid's carbonyl carbon, confirming the position of this substituent.

Solid-State NMR for Polymorphism and Tautomerism Studies

In the solid state, molecules can exist in different crystalline forms, known as polymorphs, or as different tautomers. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing these forms, as it is highly sensitive to the local electronic environment of the nuclei.

For quinoline carboxylic acids, a key structural question is whether the molecule exists in its neutral form or as a zwitterion, where the acidic proton from the carboxyl group has transferred to the basic quinoline nitrogen. These two tautomeric forms can be distinguished by ssNMR because the chemical shifts of the carbon and nitrogen atoms near the protonation sites are significantly different. Furthermore, if this compound can crystallize into multiple polymorphs, each form may exhibit a unique ssNMR spectrum due to differences in molecular packing and intermolecular interactions, allowing for their identification and quantification.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is dominated by absorptions characteristic of its carboxylic acid and methoxy-quinoline moieties. The most prominent feature of the carboxylic acid is the O-H stretching vibration, which appears as a very broad and strong absorption band spanning from approximately 2500 to 3300 cm⁻¹. This broadening is a result of extensive hydrogen bonding, typically forming dimers in the solid state.

The carbonyl (C=O) stretch of the carboxylic acid gives rise to a strong, sharp absorption band typically found between 1690 and 1760 cm⁻¹. The exact position depends on factors like conjugation and hydrogen bonding. Other key vibrations include the C-O stretching of the acid and methoxy groups, and the various C=C and C=N stretching vibrations of the quinoline aromatic ring system, which appear in the fingerprint region (below 1600 cm⁻¹).

Interactive Table: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, Very Broad |

| Aromatic/Alkyl | C-H stretch | 2850 - 3100 | Medium-Strong |

| Carboxylic Acid | C=O stretch | 1690 - 1760 | Strong |

| Quinoline Ring | C=C / C=N stretch | 1450 - 1620 | Medium-Strong |

| Carboxylic Acid | C-O stretch | 1210 - 1320 | Medium |

| Methoxy Group | C-O stretch | 1000 - 1150 | Medium |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability. For aromatic systems like quinoline, the symmetric ring stretching and breathing vibrations often produce strong and sharp signals in the Raman spectrum. These are particularly useful for characterizing the quinoline nucleus.

Key Raman bands for this compound would include the C=C and C=N stretching modes of the quinoline ring, typically observed in the 1300-1650 cm⁻¹ region. The vibrations of the carboxylic acid group are also observable, though the C=O stretch is often weaker in Raman than in IR. The technique is highly effective for studying the skeletal vibrations of the molecule, providing a detailed fingerprint that can be used for identification and for studying structural changes, such as those induced by protonation or intermolecular interactions in the solid state.

Mass Spectrometry (MS and HRMS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound. High-Resolution Mass Spectrometry (HRMS) provides the high accuracy necessary to confirm the molecular formula, while tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns.

The molecular formula of this compound is C11H9NO3. HRMS can distinguish this formula from other isobaric compounds by measuring the mass-to-charge ratio (m/z) with high precision. whitman.eduresearchgate.net

Upon electron ionization (EI), the molecule undergoes fragmentation, providing valuable structural information. The fragmentation of quinoline carboxylic acids often follows predictable pathways. Key fragmentation patterns expected for this compound include:

Loss of the carboxylic acid group: A prominent fragmentation pathway involves the cleavage of the bond adjacent to the carbonyl group, leading to the loss of the entire COOH radical (45 Da). libretexts.orgchempap.org

Loss of a hydroxyl radical: Cleavage can result in the loss of an ·OH radical (17 Da) from the carboxylic acid moiety. miamioh.edu

Decarboxylation: The loss of a CO2 molecule (44 Da) is another common fragmentation for carboxylic acids.

Loss from the quinoline ring: The stable quinoline ring system can also fragment, typically through the expulsion of small, stable molecules like hydrogen cyanide (HCN, 27 Da), a characteristic fragmentation for the quinoline core. chempap.org

Loss from the methoxy group: The methoxy substituent can lead to the loss of a methyl radical (·CH3, 15 Da) or a formaldehyde (B43269) molecule (CH2O, 30 Da). nih.gov

These fragmentation pathways, confirmed by observing metastable transitions, allow for the detailed structural characterization of the molecule and its analogues. chempap.org

Table 1: Predicted Mass Spectrometry Fragmentation for this compound (C11H9NO3, MW: 203.19 g/mol )

| Fragment Ion | Neutral Loss | Mass of Loss (Da) | Predicted m/z |

| [M - ·OH]+ | ·OH | 17 | 186 |

| [M - HCN]+• | HCN | 27 | 176 |

| [M - CO2]+• | CO2 | 44 | 159 |

| [M - ·COOH]+ | ·COOH | 45 | 158 |

| [M - ·CH3 - CO2]+ | ·CH3 + CO2 | 59 | 144 |

Note: This table is predictive and based on common fragmentation patterns of related structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy is utilized to study the electronic transitions within this compound. The absorption of ultraviolet or visible light promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly its system of conjugated π-electrons.

The quinoline ring system is an extended aromatic chromophore, which is the primary light-absorbing component. The electronic spectrum is expected to be dominated by high-intensity π → π* transitions, which involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org These transitions are common in aromatic and conjugated systems and are responsible for the strong UV absorption. fiveable.memasterorganicchemistry.com

The presence of substituents on the quinoline ring—the methoxy (-OCH3) and carboxylic acid (-COOH) groups—act as auxochromes. These groups can modify the absorption characteristics of the chromophore, often causing a shift in the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift). This is due to the extension of the conjugated system through the lone pair electrons on the oxygen atoms of the methoxy and carbonyl groups.

The spectrum of this compound is anticipated to show multiple absorption bands in the UV region, characteristic of the underlying quinoline structure. While specific λmax values depend on the solvent, analogous quinoline-based molecules exhibit distinct absorption profiles that allow for their characterization. researchgate.net

Table 2: General UV-Vis Absorption Characteristics for Aromatic Carboxylic Acids

| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε) | Description |

| π → π | 200 - 400 | High ( > 10,000) | Involves the extended conjugated system of the quinoline ring. |

| n → π | > 280 | Low (10 - 1,000) | Involves non-bonding electrons on oxygen atoms (carbonyl and methoxy). |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing detailed information on bond lengths, bond angles, and intermolecular interactions. mkuniversity.ac.in

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis allows for the complete structural elucidation of this compound. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, a detailed model of the electron density, and thus the atomic positions, can be constructed.

This analysis reveals:

Molecular Conformation: The planarity of the quinoline ring and the orientation of the methoxy and carboxylic acid substituents relative to the ring.

Bond Parameters: Precise measurements of all bond lengths and angles within the molecule.

Stereochemistry: Unambiguous determination of the molecule's three-dimensional structure.

Crystal System and Space Group: Fundamental crystallographic data that describes the symmetry and repeating unit cell of the crystal lattice.

For example, studies on analogous heterocyclic carboxylic acids, such as 5-(Methoxycarbonyl)thiophene-2-carboxylic acid, have revealed nearly coplanar arrangements between the aromatic ring and its carboxylic acid substituents. nih.gov A similar planarity would be expected for the quinoline and carboxylic acid groups in the title compound.

Table 3: Illustrative Crystallographic Data from a Related Heterocyclic Carboxylic Acid

| Parameter | Value (for 5-(Methoxycarbonyl)thiophene-2-carboxylic acid nih.gov) |

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | 18.2813 (18) |

| b (Å) | 5.9833 (6) |

| c (Å) | 7.3446 (8) |

| β (°) | 99.081 (1) |

| Volume (ų) | 793.30 (14) |

| Z (molecules/cell) | 4 |

Note: This data is for an analogous compound and serves to illustrate the type of information obtained from single-crystal X-ray diffraction.

Polymorphism and Crystal Engineering Investigations

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs can exhibit different physical properties, such as solubility, melting point, and stability. The study of polymorphism is a key aspect of crystal engineering. rsc.org

For molecules like this compound, which contain functional groups capable of strong directional interactions (like hydrogen bonding), the potential for polymorphism exists. Different crystallization conditions (e.g., solvent, temperature, pressure) can favor the formation of different polymorphs by altering the way molecules pack together. acs.org

For instance, studies on 5-methoxy-1H-indole-2-carboxylic acid, a compound with similar functional groups, have identified multiple polymorphs. mdpi.com These polymorphs differ primarily in their hydrogen-bonding networks; one form exhibits cyclic dimers connected by O-H···O bonds, while another features a chain-like arrangement of molecules. mdpi.com Investigating the crystallization of this compound under various conditions could reveal similar polymorphic behavior.

Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The crystal structure of this compound is stabilized by a network of non-covalent intermolecular interactions. Understanding these interactions is crucial for crystal engineering and predicting solid-state properties. mdpi.com

π-π Stacking: The planar, electron-rich quinoline ring systems are prone to π-π stacking interactions. These interactions occur when the aromatic rings of adjacent molecules pack in a parallel or parallel-displaced fashion. Such stacking contributes significantly to the cohesive energy of the crystal lattice. Studies of related indole (B1671886) derivatives have confirmed the presence of π-π stacking, which stabilizes the three-dimensional packing of the molecules. mdpi.com

The interplay between the strong, directional hydrogen bonding of the carboxylic acid dimers and the weaker, non-directional π-π stacking of the quinoline rings will ultimately define the final crystal architecture.

Computational and Theoretical Investigations of 2 Methoxyquinoline 5 Carboxylic Acid

Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure and geometry of molecules. mdpi.comnih.gov These calculations help in determining key physicochemical properties by optimizing the molecular structure to its lowest energy state. nih.gov For quinoline (B57606) derivatives, DFT studies provide valuable information on bond lengths, bond angles, and dihedral angles, which are often in good agreement with experimental data obtained from techniques like X-ray crystallography. nih.govresearchgate.net

Theoretical studies on related aromatic carboxylic acids and quinoline structures have been performed using various basis sets, such as 6-31+G(d,p) and B3LYP, to achieve a balance between computational cost and accuracy. scirp.org The optimized geometry from these calculations serves as the foundation for further analysis, including the examination of molecular orbitals, electrostatic potential, and vibrational frequencies. scirp.org

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant descriptor of molecular stability and reactivity. nih.govresearchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. scirp.orgnih.gov In studies of the parent quinoline molecule, the HOMO-LUMO energy gap was calculated to be approximately -4.83 eV, indicating that charge transfer can occur within the molecule, which is a key factor for its bioactivity. scirp.org For derivatives, the distribution of HOMO and LUMO orbitals can indicate the regions most involved in electron donation and acceptance. For instance, in many aromatic systems, these frontier orbitals are often located on the aromatic rings. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for Related Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|

Data is illustrative and based on calculations for the parent quinoline molecule. scirp.org

Molecular Electrostatic Potential (MEP) mapping is a powerful tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. semanticscholar.orgresearchgate.netchemrxiv.org The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). chemrxiv.org

For a molecule like 2-methoxyquinoline-5-carboxylic acid, the MEP map would be expected to show significant negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the quinoline ring due to the presence of lone pair electrons. researchgate.net These regions represent likely sites for hydrogen bonding and interactions with electrophiles or metal ions. Conversely, the hydrogen atom of the carboxylic acid group would exhibit a region of high positive potential, marking it as a site for nucleophilic attack or deprotonation. semanticscholar.org MEP analysis is instrumental in understanding intermolecular interactions, particularly in the context of drug-receptor binding. chemrxiv.org

Conformational Analysis and Tautomerism Studies

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. cwu.edu For this compound, key conformational questions would involve the orientation of the carboxylic acid group relative to the quinoline ring. The planarity of the system can be influenced by steric hindrance and intramolecular hydrogen bonding.

Tautomerism, the migration of a proton, is a critical consideration for quinoline carboxylic acids. researchgate.net These molecules can potentially exist in equilibrium between several tautomeric forms, including a zwitterionic form where the acidic proton from the carboxyl group transfers to the basic nitrogen atom of the quinoline ring. researchgate.net Studies on hydroxyquinoline carboxylic acids have confirmed the presence of such zwitterionic species, particularly in the solid state. researchgate.net The relative stability of these tautomers can be influenced by factors such as the solvent environment and can be predicted using computational methods. The existence of different tautomers can significantly affect the molecule's chemical properties and its ability to interact with biological targets. mdpi.com

Reaction Mechanism Elucidation via Transition State Calculations

Computational chemistry allows for the detailed investigation of chemical reaction mechanisms by calculating the potential energy surface of a reaction. A key aspect of this is the identification and characterization of the transition state (TS), which is the highest energy point along the reaction coordinate.

For example, a theoretical study on the enzymatic oxidation of quinoline by quinoline 2-oxidoreductase used DFT to model the reaction mechanism. nih.gov The calculations identified the C2 position of quinoline as the preferred site of interaction and successfully located the transition state structure, which was confirmed by the presence of a single imaginary frequency. nih.gov The analysis of the TS structure, including bond distances and atomic charges, supported a concerted reaction mechanism involving hydride transfer. nih.gov Similar computational approaches could be applied to this compound to elucidate the mechanisms of its reactions, such as decarboxylation, esterification, or metabolic transformations.

Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents. dntb.gov.ua Solvents can affect conformational equilibria, the stability of different tautomers, and the rates of chemical reactions.

For this compound, polar solvents would be expected to stabilize charged or highly polar species, such as the zwitterionic tautomer, by solvating the separated charges. mdpi.com The polarity of the solvent can also impact reaction kinetics; for instance, studies on the decarboxylation of related dicarboxylic acids have shown that the reaction rate increases with the basicity and polarity of the solvent. researchgate.net Computational modeling of solvent effects can predict changes in molecular geometry, electronic properties like the HOMO-LUMO gap, and activation energies for reactions in various media. frontiersin.org

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (Mechanistic Insight)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific biological target, typically a protein or enzyme. jneonatalsurg.com This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

Numerous docking studies have been performed on quinoline carboxylic acid derivatives to explore their potential as therapeutic agents. ijcps.orgresearchgate.net These studies have docked quinoline-based ligands into the active sites of various targets, including those for antimalarial, anticancer, and antituberculosis activities. jneonatalsurg.comijcps.org The results typically reveal key binding interactions, such as hydrogen bonds formed by the carboxylic acid group with amino acid residues in the active site, as well as hydrophobic and π-π stacking interactions involving the quinoline ring system. nih.govijcps.org For this compound, docking simulations could predict its binding affinity and interaction patterns with various receptors, providing mechanistic insights into its potential pharmacological activities.

Table 2: Examples of Molecular Docking Targets for Quinoline Carboxylic Acid Derivatives

| Target Protein | Disease Area | Example PDB ID | Key Interactions Observed |

|---|---|---|---|

| P. falciparum Dihydrofolate Reductase (PfDHFR) | Malaria | 1J3I | Hydrogen bonds, hydrophobic contacts jneonatalsurg.com |

| Plasmodium Lactate Dehydrogenase (LDH) | Malaria | 1CET | Hydrogen bonds ijcps.orgresearchgate.net |

| P-glycoprotein (ABCB1) | Cancer Drug Resistance | 6C0V | Hydrogen bonds, hydrophobic interactions nih.gov |

Derivatives and Analogues: Structure Activity Relationship Sar Investigations and Mechanistic Biological Studies

Design Principles for 2-Methoxyquinoline-5-carboxylic acid Analogues

The rational design of analogues of this compound is guided by established medicinal chemistry principles to enhance potency, selectivity, and pharmacokinetic properties. Key strategies include bioisosteric replacements of the carboxylic acid group and a systematic investigation of substituent effects on the quinoline (B57606) core and its appended groups.

The carboxylic acid group is a common pharmacophore in many biologically active molecules, often involved in crucial interactions with biological targets. However, it can also contribute to poor oral bioavailability and rapid metabolism. Bioisosteric replacement is a strategy used to substitute the carboxylic acid with other functional groups that mimic its size, shape, and electronic properties while potentially improving drug-like characteristics. drughunter.com

For quinoline carboxylic acids, various bioisosteres for the carboxylate group have been explored. These replacements aim to maintain the essential interactions, such as salt bridges or hydrogen bonds with target proteins, while modifying physicochemical properties. nih.govhyphadiscovery.com Common bioisosteres for carboxylic acids include tetrazoles, N-acylsulfonamides, and isooxazolols, which are ionizable, as well as neutral bioisosteres that rely on hydrogen bonding and cation-π interactions. hyphadiscovery.com For instance, the replacement of a carboxylic acid with a tetrazole ring has been shown to increase potency in some cases. drughunter.comcambridgemedchemconsulting.com The choice of a suitable bioisostere is highly dependent on the specific biological target and the desired pharmacological profile. drughunter.com

The biological activity of quinoline derivatives is highly sensitive to the nature and position of substituents on the quinoline ring system. nih.gov Modifications to the quinoline core can influence the molecule's affinity and selectivity for its biological target by altering its electronic properties, lipophilicity, and steric profile.

For example, in the context of quinoline-4-carboxylic acids as inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), bulky hydrophobic substituents at the C(2) position have been found to be necessary for potent activity. nih.gov Furthermore, appropriate substitutions on the benzo portion of the quinoline ring are also critical for inhibitory action. nih.gov The introduction of fluorine atoms and a piperazine (B1678402) ring has been shown to broaden the spectrum of activity and increase the intrinsic potency of quinolones. nih.gov These findings highlight the importance of systematic exploration of substituent effects to map the chemical space around the this compound scaffold and to optimize its interactions with specific biological targets.

Structure-Activity Relationship (SAR) Studies of Functionalized Quinoline Carboxylic Acids

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological activity. For functionalized quinoline carboxylic acids, these studies have identified critical regions of the molecule that govern its potency and selectivity as an enzyme inhibitor or modulator of other biological processes.

A study on quinoline-4-carboxylic acid analogues as inhibitors of L1210 dihydroorotate dehydrogenase identified three key regions for substitution that are critical for inhibitory activity: nih.gov

The C(2) position: Requires bulky, hydrophobic substituents.

The C(4) position: Has a strict requirement for a carboxylic acid or its salts.

The benzo portion of the quinoline ring: Requires appropriate substitutions.

In the development of protein kinase CK2 inhibitors based on the 3-quinoline carboxylic acid scaffold, several active compounds were identified, with the most potent being tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives. nih.gov

The following interactive table summarizes SAR data for a series of quinoline-4-carboxylic acid derivatives as DHODH inhibitors, illustrating the impact of substitutions on inhibitory potency. nih.gov

| Compound | Substituent at C2 | Substituent at C6 | DHODH IC50 (nM) |

|---|---|---|---|

| Brequinar Analogue | 2'-fluoro-1,1'-biphenyl-4-yl | F | Potent |

| 41 | (Substituted Phenyl) | H | 9.71 ± 1.4 |

| 43 | (Substituted Phenyl) | H | 26.2 ± 1.8 |

| 46 (1,7-naphthyridine) | (Substituted Phenyl) | N/A | 28.3 ± 3.3 |

Mechanistic Studies of Biological Activity (e.g., Enzyme Inhibition Mechanisms)

Understanding the mechanism by which a compound exerts its biological effect is crucial for its development as a therapeutic agent. For derivatives of this compound, mechanistic studies have often focused on their interactions with specific protein targets.

Quinoline-based compounds have been investigated as inhibitors of a variety of enzymes and cellular processes. nih.gov

Protein Kinase Inhibition: Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2. nih.gov Quinoline derivatives have also been explored as inhibitors of other protein kinases, such as Pim-1 kinase, by interacting with key residues in the ATP-binding site. ijmphs.com

Tubulin Polymerization Modulation: A series of quinoline derivatives have been designed and synthesized as novel tubulin inhibitors that target the colchicine (B1669291) binding site, leading to cell cycle arrest and apoptosis. nih.govnih.gov These compounds disrupt microtubule assembly, a critical process for cell division. nih.gov

DHODH Inhibition: Quinoline carboxylic acids, such as brequinar, are well-known inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. nih.govnih.gov Inhibition of DHODH leads to pyrimidine depletion and halts cell cycle progression. nih.gov Structure-guided design has led to the development of potent quinoline-based DHODH inhibitors that form new interactions within the brequinar-binding pocket. nih.govnih.gov

The selectivity of a drug for its intended target over other proteins is a critical factor in minimizing off-target effects. For quinoline carboxylic acid derivatives, selectivity can be engineered through careful structural modifications.

For example, in the development of DHODH inhibitors, analogues were designed to maintain the essential pharmacophore while forming new electrostatic interactions with specific residues in the target enzyme's binding pocket, such as T63 and Y356. nih.govnih.gov A cocrystal structure of one such analogue with DHODH revealed a novel water-mediated hydrogen bond interaction with T63, providing a molecular basis for its potency. nih.govnih.gov

Similarly, the selectivity of quinoline-based protein kinase inhibitors can be achieved by exploiting differences in the amino acid residues lining the ATP-binding pocket of different kinases. researchgate.net By designing molecules that form specific interactions with unique residues in the target kinase, a high degree of selectivity can be obtained. The change in the pKa value of quinoline-3-carboxylic acid derivatives has been explored as a strategy to enhance selectivity for cancer cells, which often have a more acidic microenvironment. nih.gov This approach aims to increase drug concentration in tumor tissue while minimizing exposure to healthy cells. nih.gov

Ligand Design Strategies Based on this compound Scaffold

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide array of pharmacological activities. nih.gov Ligand design strategies based on the this compound scaffold, while not extensively documented for this specific isomer, can be inferred from structure-activity relationship (SAR) studies of analogous quinoline derivatives. These studies provide a rational basis for designing novel ligands by identifying key structural features that influence biological activity. The primary strategies revolve around the modification of the quinoline core, the methoxy (B1213986) group at the 2-position, and the carboxylic acid group at the 5-position.

Core Principles of Quinoline-Based Ligand Design:

The design of new therapeutic agents based on a quinoline scaffold often involves a few key strategies:

Scaffold Hopping and Core Modification: Altering the quinoline ring system itself, for instance, by creating bioisosteric replacements, can lead to improved properties.

Substitution Pattern Analysis: The nature and position of substituents on the quinoline ring are critical for modulating the biological activity and pharmacokinetic properties of the molecule. mdpi.com

Exploitation of Key Functional Groups: Functional groups like methoxy and carboxylic acid moieties can serve as crucial interaction points with biological targets or can be modified to fine-tune the molecule's physicochemical properties.

Structure-Activity Relationship (SAR) Insights from Related Quinoline Scaffolds:

SAR investigations on various quinoline derivatives offer valuable insights that can be extrapolated to the this compound scaffold.

Importance of the Carboxylic Acid Group: In many quinoline-based inhibitors, the carboxylic acid moiety is essential for activity. For instance, in a series of quinoline carboxylic acid derivatives studied as inhibitors of dihydroorotate dehydrogenase, the carboxylic acid at the C-4 position was found to be a strict requirement for activity. nih.gov While the user's specified compound has the carboxylic acid at the C-5 position, this functional group is still likely to be a key pharmacophoric element, potentially engaging in hydrogen bonding or salt bridge interactions with a biological target.

Influence of the Methoxy Group: The position of the methoxy group on the quinoline ring has been shown to be a significant determinant of biological activity. Studies on pyrimido[4,5-c]quinolin-1(2H)-ones have demonstrated that methoxy substituents can enhance antimigratory and cytotoxic activities. researchgate.net Specifically, 2-methoxy and 2,4-dimethoxy substitutions have been shown to increase antimigratory activity. researchgate.net This suggests that the 2-methoxy group in the this compound scaffold could play a crucial role in directing the molecule's interaction with its target and could be a key site for modification. Research on 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors further underscores the importance of the methoxy group in defining the pharmacological profile. nih.gov

Substitution at Other Positions: The benzo portion of the quinoline ring is another region where substitutions can be strategically employed to enhance activity. For example, in the aforementioned dihydroorotate dehydrogenase inhibitors, specific substitutions on the benzo ring were identified as a critical factor. nih.gov Similarly, for 2-arylquinoline derivatives, C-6 substituted compounds have displayed significant selective anticancer properties. rsc.org

Mechanistic Biological Studies of Related Derivatives:

Mechanistic studies on related quinoline derivatives provide a framework for understanding how ligands based on the this compound scaffold might exert their biological effects.

Enzyme Inhibition: As seen with inhibitors of dihydroorotate dehydrogenase, the quinoline carboxylic acid scaffold can be effectively utilized to target enzyme active sites. nih.gov The carboxylic acid can act as a key anchoring group, while other parts of the molecule can be modified to optimize interactions with the surrounding amino acid residues.

Modulation of Protein-Protein Interactions: The quinoline scaffold can serve as a platform for designing molecules that disrupt protein-protein interactions. The strategic placement of substituents can create surfaces that mimic the binding interface of a natural ligand, thereby inhibiting the formation of a protein complex.

Intercalation with DNA: Certain quinoline derivatives have been shown to interact with DNA, suggesting a potential mechanism of action for anticancer agents based on this scaffold.

Proposed Ligand Design Strategies for the this compound Scaffold:

Based on the available information for related compounds, the following ligand design strategies can be proposed for the this compound scaffold:

Modification of the Carboxylic Acid Group:

Esterification and Amidation: Converting the carboxylic acid to various esters and amides can modulate the compound's lipophilicity, cell permeability, and metabolic stability. This can also probe the importance of the acidic proton for biological activity.

Bioisosteric Replacement: Replacing the carboxylic acid with other acidic functional groups, such as a tetrazole or a hydroxamic acid, could lead to altered binding modes and improved pharmacokinetic profiles.

Modification of the Methoxy Group:

Alkoxy Chain Homologation: Varying the length of the alkoxy chain (e.g., ethoxy, propoxy) can explore the steric and hydrophobic tolerance of the binding pocket.

Demethylation to a Hydroxyl Group: The corresponding 2-hydroxyquinoline (B72897) derivative could exhibit a different pharmacological profile due to its ability to act as both a hydrogen bond donor and acceptor.

Replacement with other Functional Groups: Substituting the methoxy group with other small electron-donating or electron-withdrawing groups could fine-tune the electronic properties of the quinoline ring and its interactions with the target.

Substitution on the Quinoline Ring:

Exploration of Positions 3, 4, 6, 7, and 8: Introducing a variety of substituents (e.g., halogens, alkyl groups, amino groups) at the unoccupied positions of the quinoline ring can systematically probe the SAR and identify regions that are sensitive to modification.

The following tables summarize key findings from SAR studies on related quinoline derivatives that can inform the design of novel ligands based on the this compound scaffold.

| Scaffold | Key SAR Findings | Biological Activity | Reference |

| Pyrimido[4,5-c]quinolin-1(2H)-ones | 2-methoxy and 2,4-dimethoxy substitutions enhanced antimigratory activity. | Anticancer | researchgate.net |

| 6-methoxy-2-arylquinolines | The 6-methoxy group is a feature in several P-glycoprotein inhibitors. | P-glycoprotein inhibition | nih.gov |

| Quinoline Carboxylic Acids | The carboxylic acid group at C-4 is crucial for activity. | Dihydroorotate dehydrogenase inhibition | nih.gov |

| 2-arylquinolines | C-6 substitutions are important for selective anticancer activity. | Anticancer | rsc.org |

| 4-Aminoquinolines | A substituent at the 3-position of the quinoline ring is critical. | α2C-Adrenoceptor antagonism | acs.org |

| 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids | Methoxy substitution can lead to potent antimicrobial activity. | Antimicrobial | nih.gov |

| Tacrine-Quinoline Hybrids | The position of substituents on the quinoline ring modulates activity. | Cholinesterase Inhibition | mdpi.com |

Advanced Research Applications of 2 Methoxyquinoline 5 Carboxylic Acid and Its Derivatives

Role as Chemical Building Blocks in Complex Molecule Synthesis

The strategic placement of the methoxy (B1213986) and carboxylic acid groups on the quinoline (B57606) core of 2-methoxyquinoline-5-carboxylic acid makes it a versatile precursor for the synthesis of more elaborate and functionally complex molecules. The carboxylic acid moiety serves as a handle for a variety of chemical transformations, including amidation, esterification, and conversion to other functional groups, while the quinoline nitrogen and the methoxy group can influence the reactivity and conformational preferences of the molecule.

While specific examples detailing the use of this compound in the total synthesis of complex natural products are not extensively documented in publicly available literature, the broader class of quinoline carboxylic acids is widely employed in the construction of biologically active compounds. For instance, derivatives of quinoline-2-carboxylic acid have been utilized as starting materials for the synthesis of novel Mannich bases, Schiff bases, and various heterocyclic compounds with potential antimicrobial activities. nih.gov These synthetic strategies often involve the initial activation of the carboxylic acid group, for example, by conversion to an acid chloride, which then allows for coupling with a wide range of nucleophiles.

The general reactivity pattern of quinoline carboxylic acids suggests that this compound can be a valuable intermediate in the synthesis of compounds targeting a variety of biological processes. The quinoline core is a known pharmacophore, and the substituents at the 2 and 5 positions can be tailored to optimize binding to specific biological targets. The methoxy group, for example, can act as a hydrogen bond acceptor and influence the lipophilicity of the final compound.

| Derivative Class | Synthetic Transformation | Potential Application |

| Amides | Coupling with amines | Biologically active agents |

| Esters | Reaction with alcohols | Prodrugs, functional materials |

| Heterocyclic adducts | Cyclization reactions | Novel scaffolds for drug discovery |

Applications in Catalysis and Coordination Chemistry

The ability of this compound to act as a ligand for metal ions opens up a wide range of applications in catalysis and coordination chemistry. The nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate group can coordinate to a metal center, forming stable chelate complexes.

Ligand Design for Metal Complexes

The design of ligands is a cornerstone of coordination chemistry, as the properties of the resulting metal complexes are critically dependent on the nature of the coordinating molecules. This compound and its derivatives are attractive ligands due to their rigidity, which can enforce specific coordination geometries, and the potential for π-π stacking interactions between the aromatic quinoline rings.

Metal complexes of quinoline derivatives have been extensively studied. For example, 8-hydroxyquinoline-2-carboxylic acid has been shown to form stable complexes with a variety of metal ions, and the stability constants of these complexes have been determined. uncw.edu While specific data for this compound are less common, the principles of coordination chemistry suggest that it would form stable complexes with a range of transition metals and lanthanides. The coordination mode could involve the nitrogen of the quinoline ring and one or both oxygen atoms of the carboxylate group, leading to either bidentate or bridging coordination.

| Metal Ion | Potential Coordination Mode | Potential Complex Geometry |

| Copper(II) | Bidentate (N, O) | Square planar or distorted octahedral |

| Zinc(II) | Bidentate or Bridging | Tetrahedral or octahedral |

| Ruthenium(II) | Bidentate (N, O) | Octahedral |

| Lanthanide(III) | Bridging Carboxylate | High coordination numbers |

Catalytic Activity in Organic Transformations

Metal complexes derived from quinoline-based ligands have shown promise as catalysts in a variety of organic transformations. The metal center acts as the active site for catalysis, while the quinoline ligand can modulate its electronic properties and steric environment, thereby influencing the catalyst's activity and selectivity.

While specific catalytic applications of this compound complexes are not widely reported, related systems provide a strong indication of their potential. For instance, metallaphotoredox catalysis, which combines a photoredox catalyst with a transition metal catalyst, has emerged as a powerful tool for decarboxylative cross-coupling reactions of carboxylic acids. princeton.educhemrxiv.org In such reactions, a complex of a metal like nickel or iron could potentially be used in conjunction with a photosensitizer to couple the quinoline derivative with an aryl halide.

The development of efficient catalysts for carbon-carbon bond formation is a major focus of organic synthesis. The use of quinoline-based ligands in palladium-catalyzed cross-coupling reactions is well-established. It is conceivable that a palladium complex of a this compound derivative could exhibit catalytic activity in reactions such as the Suzuki or Heck coupling.

| Catalyst System | Organic Transformation | Potential Role of Quinoline Ligand |

| Ni/Photoredox Catalyst | Decarboxylative Cross-Coupling | Modulate redox potential and stability of Ni intermediates |

| Palladium Complex | Suzuki-Miyaura Coupling | Stabilize the active Pd(0) species |

| Copper Complex | C-H Activation/Functionalization | Enhance reactivity and selectivity |

Integration in Materials Science and Supramolecular Assemblies

The rigid and planar structure of the quinoline ring system, combined with the hydrogen bonding capabilities of the carboxylic acid group, makes this compound an excellent building block for the construction of ordered supramolecular assemblies and functional materials.

Formation of Nanocomposites

The incorporation of organic molecules into inorganic nanomaterials to form hybrid nanocomposites can lead to materials with enhanced properties and new functionalities. Quinoline derivatives have been used to functionalize nanoparticles, imparting specific recognition or sensing capabilities. For example, quinoline derivative-functionalized carbon dots have been developed as fluorescent nanosensors for the detection of zinc ions. rsc.org